molecular formula C15H24O B11946358 1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene CAS No. 5413-23-0

1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene

Cat. No.: B11946358
CAS No.: 5413-23-0
M. Wt: 220.35 g/mol
InChI Key: BFIGIIVGUAIVOL-UHFFFAOYSA-N
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Description

1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene is an organic compound known for its unique structural properties and applications in various fields It is a derivative of benzene, substituted with a methoxy group and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the alkylation of 1-methoxybenzene (anisole) with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts like zeolites can also be employed to enhance the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Nitro compounds, sulfonic acids, halogenated benzenes

Scientific Research Applications

1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the branched alkyl chain contribute to its unique reactivity and binding properties. These interactions can influence various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

  • 1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene
  • 2-Methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
  • 4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol

Comparison: 1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and applications based on the nature and position of the substituents on the benzene ring.

Properties

IUPAC Name

1-methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-14(2,3)11-15(4,5)12-7-9-13(16-6)10-8-12/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIGIIVGUAIVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278150
Record name 1-methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5413-23-0
Record name NSC405410
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC6428
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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